6-(Trifluoromethyl)nicotinamide
Overview
Description
6-(Trifluoromethyl)nicotinamide is an organic compound with the chemical formula C7H5F3N2O. The compound contains a nicotinamide group and a trifluoromethyl group, which contribute to its unique chemical properties and reactivity .
Mechanism of Action
Target of Action
It is known that nicotinamide derivatives, such as 6-(trifluoromethyl)nicotinamide, often interact with enzymes involved in cellular energy metabolism, dna repair, and transcription regulation .
Mode of Action
It is suggested that the compound may inhibit both hiv-1 rt functions, blocking the polymerase function also in presence of mutations carried by circulating variants resistant to non-nucleoside inhibitors .
Biochemical Pathways
This compound likely affects the biochemical pathways associated with its targets. For instance, nicotinamide, a related compound, is involved in the cellular energy metabolism pathway as a component of NAD and NADP . .
Pharmacokinetics
It is known that nicotinamide is absorbed almost completely in the small intestine and stored as nad in the liver .
Action Environment
It is known that the compound is stable under normal storage conditions .
Biochemical Analysis
Biochemical Properties
6-(Trifluoromethyl)nicotinamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, influencing their activity and function. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways . The nature of these interactions often involves binding to the active sites of enzymes, leading to changes in their conformation and activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound exhibits cytotoxic effects, leading to cell cycle arrest and apoptosis . Additionally, it can modulate the expression of genes involved in metabolic pathways, thereby affecting cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved metabolic function. At higher doses, toxic or adverse effects can occur, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of nicotinamide adenine dinucleotide (NAD)-dependent enzymes, thereby affecting cellular energy production and redox balance . Additionally, this compound can modulate the levels of specific metabolites, leading to changes in metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells and tissues . The compound’s distribution can influence its activity and effectiveness, as it needs to reach specific cellular compartments to exert its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can enhance its interaction with target biomolecules, thereby modulating cellular processes more effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)nicotinamide typically involves the reaction of 6-trifluoromethyl nicotinic acid with ammonia or an amine under suitable conditions . One common method includes the condensation of 1,1-trifluoro-4-amino-3-butene-2-ketone with 3-methoxy methyl acrylate, followed by cyclization and hydrolysis to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of efficient catalysts and controlled reaction environments ensures the scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
6-(Trifluoromethyl)nicotinamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
6-Methoxy-4-(trifluoromethyl)nicotinamide: Similar in structure but with a methoxy group instead of an amide.
4-Trifluoromethyl nicotinic acid: A precursor in the synthesis of 6-(Trifluoromethyl)nicotinamide.
Uniqueness: this compound is unique due to its specific combination of the nicotinamide and trifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-(trifluoromethyl)pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)5-2-1-4(3-12-5)6(11)13/h1-3H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKJKWNZUSPCCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380555 | |
Record name | 6-(trifluoromethyl)nicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
386715-35-1 | |
Record name | 6-(Trifluoromethyl)-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=386715-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(trifluoromethyl)nicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(Trifluoromethyl)nicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What synthetic route leads to the formation of 6-(Trifluoromethyl)nicotinamide derivatives?
A1: The research by [] outlines a novel one-pot, three-component reaction scheme for synthesizing various this compound derivatives. This method utilizes 3-(polyfluoroacyl)chromones as starting materials, reacting them with active methylene compounds (like acetoacetamide or ethyl acetoacetate) and ammonium acetate. This reaction sequence proceeds through a fascinating mechanism involving pyrone ring-opening of the chromone structure followed by cyclization, ultimately yielding the desired this compound derivatives. []
Q2: What structural variations of the this compound core were achieved through this synthetic strategy?
A2: The described synthetic methodology exhibits remarkable versatility in generating a range of this compound derivatives. For instance, reacting 3-(polyfluoroacyl)chromones with acetoacetamide leads to the formation of 5-salicyloyl-2-methyl-6-(trifluoromethyl)nicotinamides. [] In contrast, using ethyl acetoacetate as the active methylene compound yields ethyl 5-salicyloyl-2-methyl-6-(trifluoromethyl)nicotinates. [] Further structural diversity is achieved by employing β-aminocrotononitrile, resulting in the formation of 5-hydroxy-2-methyl-5-(polyfluoroalkyl)-5H-chromeno[4,3-b]pyridine-3-carbonitriles. [] This flexibility highlights the potential of this synthetic approach for exploring a diverse library of compounds with potential applications in various fields.
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